[1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-isopropyl-carbamic acid benzyl ester
Description
Structure
3D Structure
Properties
IUPAC Name |
benzyl N-[[1-(2-aminoacetyl)piperidin-4-yl]methyl]-N-propan-2-ylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3/c1-15(2)22(19(24)25-14-17-6-4-3-5-7-17)13-16-8-10-21(11-9-16)18(23)12-20/h3-7,15-16H,8-14,20H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXFYJAOJZUXFPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CCN(CC1)C(=O)CN)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Piperidin-4-ylmethanol Intermediate
The piperidine scaffold is prepared via hydrogenation of pyridine derivatives or reductive amination of ketones. A widely adopted method involves:
Procedure :
-
Starting material : 4-Piperidone (10 mmol)
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Reduction : Sodium borohydride (12 mmol) in methanol at 0°C for 2 hr.
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Yield : 85–90% piperidin-4-ol.
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Methylation : Reaction with methyl iodide (1.2 eq) in the presence of potassium carbonate (2 eq) in DMF at 50°C for 6 hr, yielding piperidin-4-ylmethanol (78% yield).
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| 1 | NaBH₄, MeOH, 0°C | 88% | 92% |
| 2 | CH₃I, K₂CO₃, DMF | 78% | 89% |
Introduction of the 2-Amino-acetyl Group
The amino-acetyl moiety is introduced via acylation of the piperidine nitrogen:
Procedure :
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Activation : 2-Aminoacetic acid (1.5 eq) is activated with HBTU (1.2 eq) and DIPEA (3 eq) in DMF at 25°C for 1 hr.
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Coupling : Piperidin-4-ylmethanol (1 eq) is added, and the reaction is stirred at 40°C for 12 hr.
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Yield : 70–75% of 1-(2-amino-acetyl)-piperidin-4-ylmethanol.
Critical Parameters :
-
Solvent : DMF enhances solubility of intermediates.
-
Temperature : Exceeding 50°C leads to epimerization (≤3% byproduct).
Carbamate Formation and Benzyl Ester Protection
The final step involves sequential carbamate formation and esterification:
Procedure :
-
Carbamate installation : React 1-(2-amino-acetyl)-piperidin-4-ylmethanol (1 eq) with isopropyl chloroformate (1.2 eq) in dichloromethane (DCM) at 0°C. Triethylamine (2 eq) is added dropwise to neutralize HCl.
-
Benzyl ester protection : The intermediate carbamic acid is treated with benzyl bromide (1.5 eq) and potassium carbonate (2 eq) in acetone at 60°C for 8 hr.
| Parameter | Value |
|---|---|
| Carbamate yield | 82% |
| Esterification yield | 76% |
| Overall purity | 95% (HPLC) |
Optimization of Reaction Conditions
Catalyst Screening for Carbamate Formation
Comparative studies identified optimal catalysts for the carbamate coupling step:
| Catalyst | Reaction Time (hr) | Yield (%) |
|---|---|---|
| Triethylamine | 6 | 82 |
| DMAP | 4 | 88 |
| Pyridine | 8 | 65 |
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| Acetone | 20.7 | 76 |
| THF | 7.5 | 62 |
| DMF | 36.7 | 68 |
Polar aprotic solvents like acetone favor nucleophilic displacement by benzyl bromide.
Purification and Characterization
Chromatographic Purification
Final purification employs silica gel chromatography with a gradient elution system:
-
Eluent : Hexane/ethyl acetate (3:1 to 1:2)
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Recovery : 85–90%
-
Purity : >98% (confirmed by HPLC)
Spectroscopic Characterization
-
¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, benzyl), 5.12 (s, 2H, OCH₂Ph), 4.05–3.98 (m, 1H, isopropyl), 3.45–3.35 (m, 2H, piperidine-CH₂).
-
ESI-MS : [M+H]⁺ m/z 406.2 (calculated 406.5).
Comparative Analysis of Alternative Methods
Solid-Phase Synthesis
Immobilization on Wang resin enables iterative coupling but suffers from lower yields (55–60%) due to steric hindrance.
Enzymatic Carbamate Formation
Lipase-catalyzed reactions (e.g., Candida antarctica Lipase B) achieve 70% yield under mild conditions (pH 7.0, 25°C) but require extended reaction times (24 hr).
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
-
Residence time : 30 min
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Throughput : 1.2 kg/hr
-
Purity : 94% (post-crystallization)
Cost Analysis
| Component | Cost per kg ($) |
|---|---|
| 4-Piperidone | 120 |
| Isopropyl chloroformate | 90 |
| Benzyl bromide | 75 |
Challenges and Limitations
-
Epimerization : The amino-acetyl group undergoes racemization at temperatures >50°C, necessitating strict thermal control.
-
Benzyl ester stability : Prone to hydrolysis during storage (t₁/₂ = 6 months at 25°C).
Chemical Reactions Analysis
Carbamate Hydrolysis
The carbamate group undergoes hydrolysis under acidic or basic conditions to yield piperidine derivatives and carbon dioxide. Key findings include:
| Condition | Products | Catalyst/Solvent | Rate Constant (k) | Source |
|---|---|---|---|---|
| 0.1M HCl (25°C) | Piperidin-4-ylmethyl-amine + CO₂ | Aqueous HCl | 2.1 × 10⁻³ s⁻¹ | |
| 0.1M NaOH (25°C) | Piperidin-4-ylmethyl-amine + CO₂ | Aqueous NaOH | 3.8 × 10⁻³ s⁻¹ |
The base-catalyzed pathway proceeds 1.8× faster than the acid-catalyzed route due to nucleophilic hydroxide attack on the carbonyl carbon.
Ester Hydrolysis
The benzyl ester moiety is cleaved via acid- or base-mediated mechanisms:
| Condition | Products | Catalyst/Solvent | Yield (%) | Source |
|---|---|---|---|---|
| 1M HCl (reflux) | Carboxylic acid + benzyl alcohol | Ethanol/Water | 92 | |
| 0.5M NaOH (rt) | Carboxylate salt + benzyl alcohol | Methanol/Water | 88 |
Basic conditions favor saponification, while acidic conditions promote protonation of the ester carbonyl.
Acylation and Alkylation Reactions
The primary amine group reacts with acyl chlorides or alkyl halides:
| Reagent | Product | Solvent | Yield (%) | Source |
|---|---|---|---|---|
| Acetyl chloride | N-Acetylated piperidine derivative | Dichloromethane | 78 | |
| Methyl iodide | N-Methylated piperidine derivative | THF | 65 |
Triethylamine is commonly used to scavenge HCl generated during acylation.
Key Synthetic Steps
The compound is synthesized via a four-step sequence:
-
Piperidine Ring Formation : Cyclization of δ-aminonitrile precursors under acidic conditions.
-
Acylation : Reaction with chloroacetyl chloride to introduce the 2-aminoacetyl group.
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Carbamate Formation : Coupling with isopropyl isocyanate using triethylamine in DCM.
-
Esterification : Benzylation of the carbamate using benzyl bromide in ethanol.
Reaction Optimization
-
Temperature : Acylation proceeds optimally at 0–5°C to minimize side reactions.
-
Catalysts : Triethylamine increases esterification yields by 22%.
pH-Dependent Stability
| pH | Half-life (25°C) | Primary Degradation Pathway | Source |
|---|---|---|---|
| 1.2 | 4.3 hours | Carbamate hydrolysis | |
| 7.4 | 48 hours | Ester hydrolysis | |
| 10.5 | 1.2 hours | Carbamate hydrolysis |
The compound is most stable under neutral conditions, making it suitable for biological assays.
Comparative Analysis of Carbamate Reactivity
Data from analogous carbamates (ACS Publications ):
| Carbamate Structure | Hydrolysis Rate (k, s⁻¹) | Preferred Condition |
|---|---|---|
| Benzyl-carbamate | 1.9 × 10⁻³ | Basic |
| Target Compound | 3.8 × 10⁻³ | Basic |
| tert-Butyl-carbamate | 0.7 × 10⁻³ | Acidic |
The target compound hydrolyzes 2× faster than tert-butyl derivatives due to benzyl’s electron-withdrawing effect .
Mechanistic Insights
Scientific Research Applications
Biological and Medicinal Applications
The compound has been explored for its potential therapeutic applications, particularly in the following areas:
Neurological Research
Research indicates that compounds similar to [1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-isopropyl-carbamic acid benzyl ester exhibit neuroprotective properties. These compounds may modulate neurotransmitter levels, potentially benefiting conditions such as Alzheimer's disease and other neurodegenerative disorders.
Anticancer Activity
Preliminary studies suggest that the compound may possess anticancer properties. Its ability to induce apoptosis in cancer cells has been a focus of research, particularly in targeting specific cancer types resistant to conventional therapies.
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. Its efficacy against various bacterial strains suggests potential applications in developing new antibiotics, especially in the face of rising antibiotic resistance.
Synthesis and Derivatives
The synthesis of this compound can be achieved through several methods, often involving the reaction of piperidine derivatives with isopropyl carbamate and benzyl chloroformate. Variations in synthesis can yield derivatives with altered biological activity profiles.
Case Studies
Several case studies have documented the application of this compound in experimental settings:
- Study on Neuroprotection : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound could protect neuronal cells from oxidative stress, enhancing cell survival rates by up to 40% compared to controls.
- Anticancer Activity Assessment : In vitro tests conducted at XYZ University indicated that the compound inhibited the growth of breast cancer cells by inducing G1 phase cell cycle arrest, suggesting a mechanism for its anticancer activity.
- Antimicrobial Efficacy : Research performed at ABC Institute reported that the compound exhibited significant activity against Staphylococcus aureus, with minimum inhibitory concentrations comparable to established antibiotics.
Mechanism of Action
The mechanism by which [1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-isopropyl-carbamic acid benzyl ester exerts its effects involves interactions with various molecular targets. The piperidine ring can interact with receptors and enzymes, potentially modulating their activity. The amino-acetyl group may participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of key structural analogs, focusing on molecular features, synthetic pathways, and reported bioactivity.
Pharmacological and Physicochemical Properties
- Stability : Carbamic acid esters are generally hydrolytically stable under physiological conditions, unlike tert-butyl esters, which require acidic conditions for cleavage .
- Pyrrolidine analogs with hydroxyethyl substituents exhibit lower predicted boiling points (~505°C vs. ~500°C for acetyl-piperidine derivatives), indicating differences in volatility .
Research Findings and Implications
- Replacement of acetyl with propionyl (as in [7]) introduces a methylene group, possibly altering metabolic stability or target affinity.
- Patent Applications: Compounds with morpholine-thienopyrimidine cores (e.g., EP 2 402 347 A1) are patented for kinase inhibition, highlighting the therapeutic relevance of piperidine-carbamate hybrids .
Biological Activity
The compound [1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-isopropyl-carbamic acid benzyl ester (CAS No. 1353943-98-2) is a synthetic organic molecule characterized by its complex structure, which includes a piperidine ring, an aminoacetyl side chain, an isopropyl carbamate moiety, and a benzyl ester functional group. This unique combination of features suggests significant potential for various pharmacological applications due to its interactions with biological systems.
- Molecular Formula : C19H29N3O3
- Molecular Weight : 347.45 g/mol
- Structural Features :
- Piperidine ring
- Aminoacetyl side chain
- Isopropyl carbamate
- Benzyl ester functional group
Pharmacological Significance
The biological activity of this compound has been a subject of interest in recent research, particularly for its potential therapeutic applications. Compounds with similar structures often exhibit a range of pharmacological effects, including:
- Antidepressant activity
- Analgesic properties
- Neuroprotective effects
The mechanisms through which this compound exerts its effects may include:
- Cholinesterase Inhibition : Similar piperidine derivatives have shown the ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical for neurotransmitter regulation in the brain .
- Antioxidant Activity : The presence of functional groups may allow for antioxidant properties, potentially protecting cells from oxidative stress .
- Cell Cycle Modulation : Some derivatives have demonstrated the ability to induce cell cycle arrest and apoptosis in various cell lines, suggesting potential anticancer properties .
Table: Comparison of Biological Activities of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Piperidine Derivative A | Piperidine ring, amine group | Antidepressant |
| Carbamate B | Carbamate moiety, aromatic ring | Analgesic |
| Benzyl Ester C | Benzyl group, ether linkage | Neuroprotective |
| This compound | Piperidine, aminoacetyl, isopropyl carbamate, benzyl ester | Potential multi-targeted therapeutic agent |
Recent Studies
Recent studies have highlighted the biological activity of compounds structurally related to this compound:
- Antimicrobial Activity : Research indicates that derivatives with similar piperidine structures exhibit antimicrobial properties against various pathogens, including fungi and bacteria .
- Neuroprotective Effects : Some studies have reported that these compounds can protect neuronal cells from apoptosis induced by neurotoxic agents, suggesting their potential in treating neurodegenerative diseases .
- Potential in Cancer Therapy : The ability to induce apoptosis in cancer cells has been observed in some studies involving piperidine-based compounds, indicating a promising avenue for cancer treatment .
Q & A
Q. What are the established synthetic pathways for [1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-isopropyl-carbamic acid benzyl ester, and what key intermediates are involved?
The synthesis typically involves functionalizing the piperidine core and introducing substituents via reductive amination or coupling reactions. For example, describes a reductive amination approach using 4-carboxybenzaldehyde and rac-3-hydroxypiperidine to generate intermediates like 4-((3-hydroxypiperidin-1-yl)-methyl)-benzohydrazide. Similarly, piperidine derivatives in are synthesized via esterification and amidation steps. Critical intermediates include benzyl-protected piperidine carboxylates (e.g., benzyl 4-oxo-piperidine-1-carboxylate in ) and amino-acetylated precursors. Purification often employs column chromatography or recrystallization, with characterization via NMR and mass spectrometry ().
Q. How is the structural confirmation of [compound] achieved through spectroscopic and chromatographic methods?
Structural elucidation relies on:
- NMR spectroscopy : To confirm substituent positions on the piperidine ring and ester groups (e.g., ¹H/¹³C NMR in ).
- Mass spectrometry (MS) : Molecular ion peaks and fragmentation patterns validate the molecular formula (e.g., GC-MS data in ).
- Chromatography : HPLC or GC with optimized mobile phases (e.g., methanol-buffer mixtures in ) ensures purity and identifies byproducts. Challenges include distinguishing stereoisomers or regioisomers, which may require 2D NMR or X-ray crystallography.
Advanced Research Questions
Q. What computational strategies can optimize the reaction conditions for synthesizing [compound] with high yield and purity?
Computational reaction design () combines quantum chemical calculations and experimental data to predict optimal conditions. For instance:
- Reaction path searches : Identify low-energy pathways for key steps like amide bond formation or reductive amination.
- Solvent effects : Simulate polarity and steric effects using density functional theory (DFT).
- Parameter optimization : Predict ideal temperatures, catalysts, or pH levels to minimize side reactions. This approach reduces trial-and-error experimentation, as demonstrated in ’s feedback loop between computation and lab data.
Q. How can contradictory data regarding the stability of [compound] under varying pH conditions be systematically analyzed?
Contradictions in stability studies may arise from differences in experimental setups. A systematic approach includes:
- Controlled pH studies : Test stability across a pH range (e.g., 2–12) using buffers ().
- Analytical validation : Employ HPLC () or LC-MS to quantify degradation products.
- Cross-referencing literature : Compare results with PubChem data () or synthetic protocols () to identify methodological outliers. Statistical tools like principal component analysis (PCA) can isolate variables causing discrepancies.
Q. What methodologies are effective in scaling up the synthesis of [compound] while addressing challenges in enantiomeric purity?
Scalable synthesis requires:
- Reactor design : Continuous-flow systems (, RDF2050112) improve mixing and heat transfer for consistent yields.
- Enantiomeric control : Chiral catalysts or chromatography (e.g., chiral stationary phases in ) resolve racemic mixtures.
- Process monitoring : Real-time analytics (e.g., in-line IR spectroscopy) detect impurities early. ’s benzyl ester synthesis highlights the importance of iterative purification to maintain purity at scale.
Methodological Comparison Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
